Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

Description

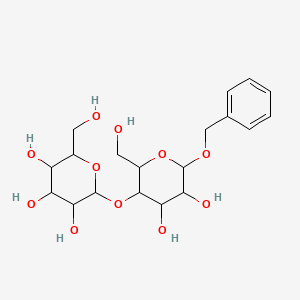

Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 18404-72-3) is a disaccharide derivative composed of β-D-galactopyranose linked via a β-1→4 glycosidic bond to β-D-glucopyranose, with a benzyl aglycone attached to the reducing end of glucose. Its molecular formula is C₁₉H₂₈O₁₁, with a molecular weight of 432.42 g/mol . This compound is widely utilized in glycobiology as a synthetic intermediate for constructing complex oligosaccharides and studying glycosylation processes. Its benzyl group enhances stability during chemical synthesis, making it a preferred substrate for enzymatic assays and structural studies of carbohydrate-active enzymes .

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of benzyl alcohol with a protected disaccharide donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Dichloromethane or other suitable organic solvents.

Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions.

Purification steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used to replace the benzyl group under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Deoxy derivatives.

Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, also known as Benzyl gentiobioside, is a glycoside composed of a benzyl group linked to a disaccharide . It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a building block in the synthesis of complex carbohydrates and glycoproteins. Fully esterified D-galactopyranosyl sulfonates can couple with allyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside to produce (1----4)-beta-D-galactopyranosides .

Biology

This compound is employed in studies related to cell signaling and molecular recognition.

Medicine

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is investigated for potential therapeutic effects in treating viral and bacterial infections, as well as inflammatory diseases.

Industry

It is utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Chemical Reactions

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions:

- Oxidation This reaction uses oxidizing agents like hydrogen peroxide or potassium permanganate. Oxidation may yield corresponding aldehydes or carboxylic acids.

- Reduction Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride. Reduction can produce alcohols or amines.

- Substitution Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiourea.

Mechanism of Action

The mechanism of action of Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can modify the structure and function of glycoproteins and glycosaminoglycans, affecting various molecular pathways. The benzyl group can also facilitate the compound’s interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aglycones

Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 74513-17-0)

- Structure : Replaces benzyl with an octyl group.

- Molecular Formula : C₂₀H₃₈O₁₁; Molecular Weight : 454.52 g/mol.

- Key Differences : The octyl chain improves amphiphilic properties, enhancing membrane permeability. This compound exhibits excisional activity against Mycobacterium tuberculosis, making it valuable in antimicrobial research .

- Applications : Used in studying phospholipase A2 and mycobacterial membrane interactions .

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (5c)

- Structure : Features a 4-nitrophenyl aglycone and a 2-acetamido group on glucose.

- Molecular Formula : C₁₉H₂₆N₂O₁₂; Molecular Weight : 474.42 g/mol.

- Key Differences : The 4-nitrophenyl group facilitates colorimetric detection in enzymatic assays. The acetamido modification mimics N-acetylglucosamine (GlcNAc), making it a substrate for β-1,4-galactosyltransferases .

- Applications : Used to study enzyme kinetics and glycosyltransferase activity .

Analogues with Modified Sugar Moieties

Benzyl 4-O-β-D-galactopyranosyl-β-D-xylopyranoside (CAS: 469860-87-5)

- Structure : Replaces glucose with xylose (C₅ sugar).

- Molecular Formula : C₁₈H₂₆O₁₀; Molecular Weight : 402.39 g/mol.

- Key Differences : The shorter xylose backbone alters solubility and hydrogen-bonding capacity. This compound is employed in studying carbohydrate-protein interactions and microbial adhesion .

Benzyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 53167-38-7)

- Structure : Introduces a 2-acetamido group on glucose.

- Molecular Formula: C₂₁H₃₁NO₁₁; Molecular Weight: 473.47 g/mol.

- Key Differences : The acetamido group mimics GlcNAc, a common residue in N-glycans. This compound is critical for synthesizing tumor-associated antigens (e.g., Tn antigen) and probing glycosidase specificity .

Acetylated and Protected Derivatives

Benzyl 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2,3,6-Tri-O-acetyl-β-D-glucopyranoside (CAS: 67310-53-6)

- Structure : Fully acetylated galactose and glucose residues.

- Molecular Formula : C₃₃H₄₂O₁₈; Molecular Weight : 750.68 g/mol.

- Key Differences : Acetylation protects hydroxyl groups during synthesis, enabling selective deprotection. This derivative is a key intermediate in oligosaccharide assembly .

Benzyl 2-Acetamido-6-O-benzyl-4-O-β-D-galactopyranosyl-α-D-glucopyranoside (BL241)

Comparative Analysis Table

Biological Activity

Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, commonly referred to as benzyl β-lactoside, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Synthesis

Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside has the molecular formula and a molecular weight of approximately 472.48 g/mol. The compound features a benzyl group attached to a disaccharide structure consisting of β-D-galactopyranose and β-D-glucopyranose units.

The synthesis of this compound typically involves glycosylation reactions where the benzyl group is introduced at the anomeric position of the sugar moiety. Various methods have been developed to optimize yields and purity, including the use of specific catalysts and reaction conditions that favor the formation of the desired β-anomer.

Anticancer Properties

Recent studies have indicated that benzyl derivatives, including benzyl β-lactoside, exhibit significant anticancer activity. For instance, compounds similar to benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside have been shown to inhibit the proliferation of colorectal cancer cells. One such derivative demonstrated potency comparable to 5-fluorouracil (5-FU), a standard chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptotic cell death in cancer cells, suggesting that these compounds could serve as potential therapeutic agents in oncology .

Enzyme Inhibition

The biological activity of benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside also includes its role as an inhibitor of specific enzymes. Research has focused on its ability to inhibit β-1,4-galactosyltransferase, an enzyme critical for glycoprotein synthesis. Preliminary evaluations showed that certain derivatives could inhibit this enzyme with an IC50 value indicating moderate potency . This inhibition could have implications for understanding glycosylation processes in cellular biology and developing therapeutic strategies targeting glycosylation-related diseases.

Case Study: Anticancer Activity

A study conducted on a series of glucopyranosyl-conjugated benzyl derivatives revealed that one compound (designated as 8d) exhibited significant antiproliferative effects against HCT-116 colorectal cancer cells. This compound showed improved selectivity towards cancer cells compared to normal cells (293T), indicating its potential for targeted cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8d | HCT-116 | Comparable to 5-FU | Apoptosis induction |

Enzymatic Activity Assessment

In another investigation focusing on enzyme inhibition, various synthesized glycoconjugates were tested against β-1,4-galactosyltransferase from bovine milk. The results indicated that while some derivatives displayed inhibitory activity, others did not significantly affect enzyme function. This highlights the need for further optimization in structure-activity relationships to enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, and how do protecting groups influence regioselectivity?

- Methodological Answer : Synthesis typically involves regioselective glycosylation. For example, a galactopyranosyl donor (e.g., tetra-O-acetyl-β-D-galactopyranosyl chloride) is reacted with a glucopyranoside acceptor. Protecting groups like benzyl, acetyl, or phthalimido are critical for controlling reactivity and stereochemistry. For instance, benzyl groups shield hydroxyl sites, while acetyl groups facilitate selective deprotection . Evidence from oligosaccharide synthesis shows that 4-pentenyl glycosides and trichloroacetimidate donors improve coupling efficiency under catalytic conditions .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is standard for confirming glycosidic linkages and stereochemistry. For example, δ ~4.8–5.2 ppm in ¹H-NMR indicates anomeric protons, while ¹³C-NMR distinguishes β/α configurations via C1 chemical shifts (~100–105 ppm for β-anomers). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, with deviations <0.02 Da ensuring purity .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is moderately hydrophilic. DMSO or DMF is used for stock solutions due to high solubility, while aqueous ethanol (50–70%) is preferred for biological assays. Degassing solvents with inert gases (N₂/Ar) prevents oxidation of benzyl groups during storage .

Q. How can researchers address low yields in glycosylation reactions?

- Methodological Answer : Optimize donor-acceptor ratios (1.2–1.5 equivalents of donor) and use molecular sieves (4 Å) to scavenge water. Catalysts like TMSOTf or BF₃·Et₂O enhance activation of glycosyl donors. Monitoring reaction progress via TLC (eluent: EtOAc/hexane 1:1) helps adjust conditions in real-time .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in NMR data for branched oligosaccharides containing this compound?

- Methodological Answer : Conflicting NOE correlations or coupling constants (e.g., J < 3 Hz for axial-equatorial protons) may arise from conformational flexibility. Use rotating-frame Overhauser spectroscopy (ROESY) to differentiate inter-residue interactions and density functional theory (DFT) calculations to model preferred conformers. Cross-validate with HSQC-TOCSY for unambiguous assignment .

Q. How do enzymatic synthesis methods compare to chemical approaches for producing derivatives of this compound?

- Methodological Answer : Enzymatic methods (e.g., galactosyltransferases) offer strict stereocontrol but require optimized cofactors (e.g., UDP-galactose) and pH/temperature conditions. Chemical synthesis allows broader functionalization (e.g., benzylidene acetal formation) but faces challenges in anomeric control. Hybrid approaches, such as chemoenzymatic elongation, balance efficiency and precision .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) identifies non-UV-active contaminants. Quantitative ¹³C-NMR with internal standards (e.g., 1,4-dioxane) measures residual solvents or protecting groups at <0.1% levels .

Q. How can researchers optimize orthogonal protection schemes for synthesizing analogs with modified galactose-glucose linkages?

- Methodological Answer : Combine temporary (e.g., tert-butyldimethylsilyl) and permanent (e.g., benzoyl) protecting groups. For example, silyl ethers at O-3 and O-6 of glucose allow selective galactose coupling at O-4. Post-glycosylation, TBAF-mediated desilylation retains benzoyl groups for downstream modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.